Product packaging for Sodium p-toluenesulfinate(Cat. No.:CAS No. 824-79-3)

Sodium p-toluenesulfinate

Cat. No.: B147524
CAS No.: 824-79-3
M. Wt: 179.19 g/mol
InChI Key: RGZQXXDYDJKKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium p-toluenesulfinate (CAS 824-79-3) is a white to light yellow crystalline powder with the molecular formula C 7 H 7 NaO 2 S and an average mass of 178.18 g/mol . It is a bench-stable, odorless sodium sulfinate salt that is easy to handle, though it can be hygroscopic and should be stored in a cool, dark place, preferably under inert gas . The compound exhibits remarkable versatility in research applications, primarily serving as a key building block for the synthesis of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It acts as a precursor for sulfonyl, sulfenyl, and sulfinyl radicals, enabling the preparation of valuable structures like thiosulfonates, sulfonamides, sulfides, and various sulfones, including vinyl and allylic sulfones . In the field of dental medicine, this compound (often referred to as STS) demonstrates significant value as an antioxidant. Research shows that applying an STS-containing agent to deproteinized, eroded dentin effectively counteracts the negative effects of sodium hypochlorite (NaOCl) pretreatment, which can compromise the bonding of universal adhesives. This treatment significantly enhances the immediate bond strength and, crucially, maintains the bonding durability after prolonged thermocycling, making it a promising strategy for improving restorative dentistry outcomes . For synthetic chemists, it is a crucial reagent in emerging methodologies, including photoredox catalysis and electrochemical synthesis, for site-selective C–H sulfonylation and radical-triggered ring-closing reactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8NaO2S B147524 Sodium p-toluenesulfinate CAS No. 824-79-3

Properties

CAS No.

824-79-3

Molecular Formula

C7H8NaO2S

Molecular Weight

179.19 g/mol

IUPAC Name

sodium;4-methylbenzenesulfinate

InChI

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);

InChI Key

RGZQXXDYDJKKQA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)O.[Na]

Other CAS No.

824-79-3

Pictograms

Irritant

Related CAS

536-57-2 (Parent)

Synonyms

Sodium-4-methylbenzenesulfinate

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving Sodium P Toluenesulfinate

Mechanistic Pathways in Free Radical Reactions

Sodium p-toluenesulfinate is a key precursor for the generation of p-toluenesulfonyl radicals, which are pivotal intermediates in numerous free radical reactions.

The p-toluenesulfonyl radical (p-CH₃C₆H₄SO₂•) is readily formed from various precursors, including this compound. Common methods for its generation involve thermolysis or photolysis of compounds like p-toluenesulfonyl iodide, often assisted by copper powder. rsc.org The initiation of a free radical reaction is the step that creates the initial radical species from a neutral molecule. libretexts.org This process typically requires an energy input, such as heat (Δ) or UV light (hν), to induce homolytic cleavage of a bond. lumenlearning.comyoutube.commasterorganicchemistry.com For instance, the O-O bond in peroxides like benzoyl peroxide can undergo homolytic cleavage upon heating or exposure to UV light to initiate a radical chain reaction. libretexts.orgmasterorganicchemistry.com

Once generated, the p-toluenesulfonyl radical can initiate a chain reaction by reacting with stable molecules to form new radical species. lumenlearning.com These propagation steps, which often involve hydrogen abstraction or addition to double bonds, continue the radical chain until termination occurs. lumenlearning.com Termination happens when two radical species react with each other to form a stable, non-radical product. lumenlearning.com

Sulfonyl radicals, including the p-toluenesulfonyl radical, readily add to alkenes and alkynes, providing a valuable method for constructing highly functionalized sulfonyl compounds. nih.gov Heteroatom-based free radicals like the p-toluenesulfonyl radical (ArSO₂•) preferentially add to the central carbon atom of allenes. researchgate.net This reactivity is harnessed in radical cyclization reactions. For example, the radical cyclization of cyclic ene sulfonamides can lead to the formation of stable bicyclic and tricyclic imines. nih.gov This process involves the initial radical cyclization to produce an α-sulfonamidoyl radical, which then undergoes elimination to form an imine and a phenylsulfonyl radical. nih.gov Similarly, copper-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides can produce 1,2-dihydropyridines through a sulfonyl radical-induced pathway. rsc.org

A notable application of this is the radical-mediated vicinal addition of sulfonyl groups to alkynes. nih.gov This process can be used to synthesize tetra-substituted alkenes. nih.gov The reaction proceeds through the addition of the sulfonyl radical to the alkyne, forming a vinyl radical that is subsequently trapped. nih.gov

The electrochemical behavior of sulfinate salts provides another avenue for generating sulfonyl radicals and understanding their reactivity. Studies on sodium p-cumenesulfonate, a related compound, have shown that it can be oxidized on a platinum electrode. nih.gov The oxidation process can lead to the formation of radicals. nih.gov During the electrochemical reaction of sodium p-cumenesulfonate in a NaClO₄ solution, hydroxyl radicals (•OH) are formed. nih.gov The oxidation potential of the substrate is higher than the potential of oxygen evolution, and the process is influenced by adsorption on the electrode surface. nih.gov The photoelectrochemical degradation of such compounds involves the generation of various radical species, including Cl•, ClO•−, ClO₂•−, and ClO₃•−, which contribute to the degradation process. nih.gov

Radical scavenging studies are instrumental in confirming the involvement of free radicals in a reaction mechanism. Radical scavengers are molecules that can react with and neutralize free radicals, thereby inhibiting or terminating a radical chain reaction. nih.govnih.gov For instance, in a study on the bonding durability of universal adhesives, this compound itself was used as an antioxidant to counteract the negative effects of free radicals generated by sodium hypochlorite (B82951). nih.gov The ability of a compound to scavenge radicals is often quantified by its IC₅₀ value, which represents the concentration required to scavenge 50% of the radicals. researchgate.net

Isotopic labeling is another powerful technique for elucidating reaction mechanisms. fiveable.me By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C), researchers can trace the path of that atom throughout the reaction. This method provides detailed insights into bond-forming and bond-breaking steps, helping to distinguish between different possible mechanistic pathways. fiveable.me For example, isotopic labeling can be used to track the fate of specific atoms in metabolic reactions, protein structures, and drug metabolism. fiveable.me

Ionic and Polar Reaction Mechanisms

In addition to its role in free radical chemistry, the sulfinate group of this compound can also participate in ionic and polar reactions, primarily through the nucleophilic character of the sulfinate anion.

The p-toluenesulfinate anion (p-CH₃C₆H₄SO₂⁻) is a potent nucleophile. This nucleophilicity allows it to participate in a variety of substitution and addition reactions. rsc.orgresearchgate.net For instance, sulfenate anions, which are related to sulfinates, can be generated through the nucleophilic attack of 2-sulfinyl acrylates. rsc.orgresearchgate.net The nucleophilic character of the sulfinate anion is central to its role in the synthesis of various organic compounds, where it can displace leaving groups or add to unsaturated systems. rsc.orgresearchgate.net

Formation and Transformations of Mixed Anhydride (B1165640) Intermediates

The formation of mixed anhydride intermediates is a key reaction pathway involving this compound. These intermediates are typically generated through the reaction of this compound with acylating agents. A common example is the reaction with an acyl chloride, such as ethyl chloroformate, which yields a mixed p-toluenesulfinic-carboxylic anhydride.

The general mechanism involves the nucleophilic attack of the sulfinate oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This addition-elimination process results in the formation of the mixed anhydride and sodium chloride as a byproduct.

Once formed, these mixed anhydride intermediates are reactive species that can undergo various transformations. A significant reaction is their decomposition, which can proceed through different pathways depending on the reaction conditions and the structure of the anhydride. For instance, in the context of N-alkoxycarbonylamino acids, the initial step in the decomposition of the mixed anhydride is a cyclization to form a 2-alkoxy-5(4H)-oxazolone. acs.org This is followed by the release of an alcohol. The ease of this cyclization is dependent on the nature of the alkyl or aryl group in the carboxylate portion of the anhydride. acs.org

These intermediates are pivotal in syntheses where a controlled acylation or related transformation is required. The transient nature of these mixed anhydrides often makes them useful for facilitating subsequent reactions without being isolated.

Proposed Mechanisms for Catalytic Reactions (e.g., Isocyanate Trimerization)

This compound, often in conjunction with a co-catalyst like a quaternary ammonium (B1175870) salt, has been identified as an effective catalyst for various organic reactions, most notably the trimerization of isocyanates to form highly stable isocyanurate rings. acs.orgnih.gov

The generally accepted mechanism for the anionic trimerization of aromatic isocyanates initiated by a nucleophilic catalyst provides a framework for understanding the role of this compound. acs.orgnih.gov The catalytic cycle is proposed to initiate with the nucleophilic attack of the p-toluenesulfinate anion on the electrophilic carbon atom of an isocyanate molecule.

The proposed catalytic cycle can be summarized in the following steps:

Initiation: The p-toluenesulfinate anion (p-TolSO₂⁻) acts as the initial nucleophile, attacking the carbonyl carbon of an isocyanate molecule (R-N=C=O). This forms a highly reactive anionic intermediate.

Propagation: This newly formed anionic intermediate then attacks a second isocyanate molecule. This step is repeated with a third isocyanate molecule, leading to the formation of a linear trimer with a terminal sulfinate group and a negative charge.

Cyclization and Catalyst Regeneration: The linear trimer then undergoes an intramolecular cyclization. The negatively charged nitrogen atom attacks the carbonyl carbon at the other end of the chain, leading to the formation of the six-membered isocyanurate ring. This ring-closing step regenerates the p-toluenesulfinate anion, allowing it to participate in a new catalytic cycle. acs.orgnih.gov

This mechanism highlights the role of this compound as a nucleophilic initiator that is regenerated at the end of the reaction, a key characteristic of a true catalyst. The presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can enhance the solubility and reactivity of the sulfinate anion in organic solvents where isocyanates are typically dissolved. acs.orgnih.gov

Oxidative Coupling and Sulfonylation Mechanisms

This compound is a key precursor to the p-toluenesulfonyl radical (p-TolSO₂•), a crucial intermediate in many oxidative coupling and sulfonylation reactions. The generation of this radical can be achieved through various oxidative methods, including the use of transition metal catalysts or other oxidizing agents.

Once generated, the p-toluenesulfonyl radical can participate in a variety of transformations. In oxidative coupling reactions , the radical can add to unsaturated systems, such as alkenes or alkynes, or participate in cross-coupling reactions. For example, in rhodium-catalyzed deborylative arylthiolation, while not a direct sulfonylation, the formation of this compound as a byproduct points to the underlying reactivity patterns of sulfur compounds in such catalytic systems. researchgate.net

In sulfonylation reactions , the p-toluenesulfonyl radical is the key species that introduces the sulfonyl group into an organic molecule. A prominent example is the synthesis of sulfonamides from amines. In these reactions, the p-toluenesulfonyl radical, generated in situ, reacts with an amine to form the corresponding sulfonamide. This process is particularly effective for a range of amines, including aliphatic, aromatic, and benzylic types.

The general mechanism for such a sulfonylation can be described as follows:

Oxidation: this compound is oxidized to the p-toluenesulfonyl radical.

Radical Reaction: The p-toluenesulfonyl radical reacts with the substrate (e.g., an amine), typically involving a hydrogen abstraction or an addition step, followed by subsequent steps to form the final sulfonated product.

The versatility of this compound as a sulfonylating agent is also evident in its ability to form S-S bonds, leading to the synthesis of thiosulfonates.

Sulfonylmethylation Reaction Mechanisms

While direct "sulfonylmethylation" is a specific transformation, the underlying principle involves the nucleophilic character of the sulfinate anion. This compound can act as a nucleophile to introduce the p-toluenesulfonyl group onto a methyl group or a methylene (B1212753) group attached to a suitable leaving group.

A related and well-documented reaction is the synthesis of diazosulfones. For instance, benzenediazo methyl sulfone can be prepared from sodium methanesulfinate (B1228633) and a benzenediazonium (B1195382) salt. By analogy, this compound would react with a suitable diazonium salt to yield the corresponding p-toluenesulfonyl diazo compound.

The mechanism for this type of reaction involves the nucleophilic attack of the sulfinate anion on the diazonium cation:

p-TolSO₂⁻Na⁺ + R-N₂⁺X⁻ → p-TolSO₂-N=N-R + NaX

This reaction showcases the ability of the sulfinate to displace a leaving group and form a new bond between the sulfur atom and a carbon or nitrogen atom.

In the broader context of forming sulfones (R-SO₂-R'), this compound serves as an excellent nucleophile in Sₙ2 reactions with alkyl halides. This is a classic method for the synthesis of sulfones.

Reaction Data Summary

Reaction TypeReactantsKey Intermediate(s)Product(s)
Mixed Anhydride Formation This compound, Acyl ChlorideMixed p-toluenesulfinic-carboxylic anhydrideMixed Anhydride, Sodium Halide
Isocyanate Trimerization Isocyanate, this compound (cat.)Anionic adductsIsocyanurate
Oxidative Sulfonylation This compound, Amine, Oxidantp-Toluenesulfonyl radicalSulfonamide
Sulfone Synthesis (Sₙ2) This compound, Alkyl Halide-Alkyl p-tolyl sulfone, Sodium Halide

Sophisticated Applications in Organic Synthesis and Catalysis

Sodium p-Toluenesulfinate as a Versatile Building Block in Organosulfur Chemistrycymitquimica.comrsc.org

The reactivity of this compound allows for its use as a precursor in the synthesis of a wide array of organosulfur compounds. rsc.org It serves as a valuable source for the tosyl group in the construction of sulfones, sulfonamides, thiosulfonates, and sulfides. rsc.org

Formation of Carbon-Sulfur Bonds: Synthesis of Sulfones (Vinyl, Allyl, β-Keto)cymitquimica.comrsc.org

This compound is extensively utilized in the formation of carbon-sulfur bonds, leading to the synthesis of various classes of sulfones which are significant motifs in medicinal chemistry and materials science. rsc.org

Vinyl Sulfones: The synthesis of vinyl sulfones can be achieved through several methods involving this compound. One common approach is the reaction with styrene (B11656) derivatives. rsc.org For instance, the iodosulfonylation of styrenes with molecular iodine and this compound, followed by dehydroiodination, yields vinyl sulfones. Furthermore, the copper-catalyzed oxidative sulfonylation of alkenes and alkynes with this compound provides stereoselective access to (E)-alkenyl sulfones. rsc.org

ReactantCatalyst/ReagentProductYieldReference
StyreneI₂ / NaOAc(E/Z)-β-Iodovinylsulfone- rsc.org
AlkenesCuI(E)-Alkenyl sulfones- rsc.org
AlkynesCuI(E)-Alkenyl sulfones- rsc.org

Allyl Sulfones: Chiral allylic sulfones can be synthesized via the rhodium-catalyzed hydrosulfonylation of allenes with this compound. This method demonstrates high regio- and enantioselectivity. Another efficient, catalyst-free method involves the reaction of Morita-Baylis-Hillman (MBH) carbonates with this compound, affording trisubstituted allylic sulfones in good to excellent yields and high stereoselectivity.

ReactantCatalyst/ReagentProductYieldEnantiomeric Excess (ee)Reference
Allenes[Rh(COD)Cl]₂ / LigandChiral Allylic Sulfones-up to 97%-
MBH CarbonatesNoneTrisubstituted Allylic Sulfones71-99%--

β-Keto Sulfones: The synthesis of β-keto sulfones is readily accomplished by the reaction of α-haloketones with this compound. A microwave-assisted approach in an aqueous medium provides a facile and high-yielding route to these compounds. Additionally, the iron-catalyzed conjugate addition of this compound to α,β-unsaturated carbonyl compounds, promoted by TMSCl, offers an effective method for the preparation of β-sulfonyl ketones. organic-chemistry.orgthieme-connect.com

ReactantCatalyst/ReagentProductYieldReference
α-HaloketonesMicrowaveβ-Keto Sulfones>95%-
α,β-EnonesFeCl₃ / TMSClβ-Sulfonyl Ketonesup to 85% organic-chemistry.org

Construction of Nitrogen-Sulfur Bonds: Preparation of Sulfonamidescymitquimica.comrsc.org

Amine TypeCatalyst/ReagentProductYieldReference
Primary AminesNH₄IN-Alkyl/Aryl-p-toluenesulfonamideModerate to Excellent cymitquimica.com
Secondary AminesNH₄IN,N-Dialkyl/Aryl-p-toluenesulfonamideModerate to Excellent cymitquimica.com
Aliphatic/Aromatic/Benzylic AminesNaI / EDB (aerobic)Corresponding SulfonamidesModerate to Good rsc.org

Synthesis of Sulfur-Sulfur Bonds: Access to Thiosulfonatescymitquimica.comrsc.org

This compound serves as a key precursor for the synthesis of thiosulfonates through the formation of a sulfur-sulfur bond. cymitquimica.comrsc.org This can be achieved via the copper- or iron-catalyzed aerobic coupling of this compound with thiols. rsc.org These methods are applicable to a broad scope of arene- and alkanethiols. rsc.org A different approach involves a BF₃·OEt₂-mediated radical disproportionate coupling reaction of this compound, which can produce both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.org

ReactantCatalyst/ReagentProductYieldReference
ThiolsCuI-Phen·H₂O (aerobic)Thiosulfonates40-96% rsc.org
ThiolsFeCl₃ (aerobic)Thiosulfonates83-96% rsc.org
This compoundBF₃·OEt₂S-p-Tolyl p-toluenethiosulfonateGood rsc.org

Synthesis of Sulfidescymitquimica.comrsc.org

While the synthesis of sulfones is a more common application, this compound can also be involved in the synthesis of sulfides. cymitquimica.comrsc.org For instance, the rhodium-catalyzed reaction of S-aryl thiosulfonates with organoboron compounds can lead to the formation of diaryl sulfides, where this compound is generated as a byproduct. researchgate.net More directly, it has been noted as a valuable reagent in the synthesis of aryl sulfides, acting as a nucleophile. cymitquimica.com

Catalytic Functions of this compound

Beyond its role as a stoichiometric reagent, this compound also exhibits catalytic activity in several organic transformations.

ReactionCo-catalyst/ConditionsProductReference
Trimerization of IsocyanatesTBAI / Solvent-freeIsocyanurates researchgate.net
Synthesis of N-Boc Aldimines-N-Boc Aldimines acs.org

Non-Oxidizing Catalysis in Organic Transformations

This compound is recognized for its function as a non-oxidizing catalyst in various organic chemical reactions. americanelements.comamericanelements.com This characteristic is particularly valuable in processes where sensitive functional groups must be preserved. It is utilized in the manufacture of plasticizers and as a catalyst for producing thermosetting resins. chemicalland21.com Its role extends to acting as an acidic catalyst aid in a range of organic reactions, promoting their efficient execution. fscichem.com

Co-Catalysis in Tandem Reaction Systems (e.g., with Tetrabutylammonium (B224687) Iodide)

The utility of this compound is significantly enhanced when used as a co-catalyst, particularly in tandem or cascade reactions. A notable example is its partnership with tetrabutylammonium iodide (TBAI). This combination has proven effective in various synthetic methodologies.

Furthermore, the combination of this compound with TBAI is instrumental in palladium-catalyzed desulfinylative cross-coupling reactions. researchgate.net In one-pot syntheses of biaryls, TBAI acts as an iodide source to form an aryl iodide in situ, which then couples with the aryl sulfinate. researchgate.net This cascade process allows for the efficient construction of unsymmetrical biaryls from simple starting materials. researchgate.net The synergy between this compound and TBAI provides a powerful tool for forging new carbon-carbon and carbon-sulfur bonds under relatively mild conditions.

Catalyst SystemReaction TypeSubstratesProductsRef.
TBAI / H₂SO₄Disulfide SynthesisSodium alkyl/aromatic sulfinatesDisulfides beilstein-journals.org
TBAI / H₂SO₄3-Sulfenylchromone SynthesisSodium alkyl/aromatic sulfinates3-Sulfenylchromones beilstein-journals.org
PdCl₂ / TBAIDesulfinylative Cross-CouplingArenediazonium salts, Aryl sulfinatesUnsymmetrical biaryls researchgate.net

Utility as an Intermediate in Complex Organic Synthesis

Beyond its catalytic roles, this compound is a fundamental intermediate in the synthesis of a wide range of organic molecules, from pharmaceuticals and agrochemicals to complex heterocyclic systems. americanelements.comamericanelements.comnordmann.globalnuomengchemical.com

Synthesis of Pharmaceutical and Agrochemical Intermediates

The properties of this compound, such as good solubility and low toxicity, make it a valuable intermediate in the pharmaceutical industry. nordmann.global It is a key component in the synthesis of various drug molecules. nordmann.globalgithub.com Its application extends to the agrochemical sector, where it is used in the synthesis of herbicides and pesticides. github.comresearchgate.net For example, it has been utilized in the synthesis of 2,5-diphenyl-1,3-oxazoline compounds, some of which exhibit acaricidal activity. mdpi.com In this synthesis, this compound is reacted with an intermediate in acetonitrile, with potassium iodide added to facilitate the reaction. mdpi.com

Applications in the Construction of Heterocyclic Systems

This compound serves as a versatile building block for the creation of various heterocyclic compounds. nuomengchemical.com It is particularly useful in reactions involving radical cyclizations. For instance, the p-toluenesulfonyl radical, generated from this compound, can induce the cyclization of N-aryl amides to form dihydroquinolinones and azaspirocyclic cyclohexadienes. researchgate.net The specific product formed often depends on the substituents on the aromatic ring and the stability of the radical intermediate. researchgate.net

It has also been used in the synthesis of 3-sulfenylquinolinone derivatives through an iodine-catalyzed cascade cyclization/sulfenylation of alkynamides with sodium arylsulfinates. rsc.org Furthermore, it plays a role in the synthesis of pyrazole (B372694) derivatives, acting as a catalyst in the three-component cyclocondensation of phenylhydrazine, aldehyde derivatives, and malononitrile. mdpi.com

Heterocyclic SystemSynthetic ApproachRole of this compoundResulting ProductsRef.
DihydroquinolinonesRadical cyclizationSource of p-toluenesulfonyl radicalDihydroquinolinones researchgate.net
Azaspirocyclic cyclohexadienesRadical cyclizationSource of p-toluenesulfonyl radicalAzaspirocyclic cyclohexadienes researchgate.net
3-SulfenylquinolinonesCascade cyclization/sulfenylationSulfenylating agent3-Sulfenylquinolinone derivatives rsc.org
PyrazolesThree-component cyclocondensationCatalyst5-Aminopyrazole-4-carbonitriles mdpi.com

Interfacial Chemistry and Material Science Applications (Focus on chemical role, not material properties)

The chemical reactivity of this compound also finds application in material science, specifically in influencing the kinetics of polymerization at interfaces.

Acceleration of Polymerization Kinetics in Resin Systems

In the realm of resin systems, particularly those used in dental applications, this compound acts as an accelerator for polymerization. researchgate.net For chemically activated resins, it is used in systems containing methacrylic acid. cuni.cz It can be part of a multi-component initiator system. For instance, in dual-cured resin cements, aromatic sulfinate salts like this compound are included to accelerate polymerization. researchgate.net They are thought to protect tertiary amines from reacting with acidic monomers, thereby ensuring the efficiency of the polymerization process. researchgate.net

Studies have shown that the addition of sulfinate salts can increase the degree of conversion in dual-cured resin cements. researchgate.net Even in light-cured adhesive systems, the presence of sulfinates has been found to improve the degree of conversion. mdpi.com This accelerating effect is crucial for achieving rapid and complete polymerization, which is essential for the final properties of the resin material.

Chemical Enhancement of Interfacial Bonding in Dental Adhesives through Antioxidant/Accelerator Action

This compound (STS) has emerged as a significant additive in dental adhesive systems, where it plays a dual role as both an antioxidant and a polymerization accelerator. Its application is particularly beneficial in enhancing the bond strength and durability of restorations, especially to dentin that has been compromised by erosion or treated with deproteinizing agents.

The primary function of STS as an antioxidant is to counteract the detrimental effects of oxidizing agents commonly used in dental procedures. For instance, sodium hypochlorite (B82951) (NaOCl) is often employed to deproteinize eroded dentin, a process that removes the superficial collagen layer to improve monomer penetration. However, residual NaOCl can leave behind oxidizing species that interfere with the free-radical polymerization of adhesive resins. This interference leads to premature chain termination and incomplete curing of the adhesive, resulting in a weaker bond at the interface. mdpi.comnih.gov The application of an STS-containing agent effectively neutralizes these oxidizing residues, thereby facilitating a more complete polymerization of the adhesive monomers and enhancing the integrity of the hybrid layer. mdpi.comresearchgate.netjidmr.com

Beyond its antioxidant properties, this compound also functions as a polymerization accelerator, or co-initiator, in light-cured and dual-cured resin systems. researchgate.netnih.gov In many dental adhesives, camphorquinone (B77051) is used as the primary photoinitiator. When exposed to light, camphorquinone becomes excited and interacts with a co-initiator, typically a tertiary amine, to generate the free radicals necessary to initiate polymerization. However, acidic monomers present in self-etch adhesives can inactivate these tertiary amines. felipeschneider.com.br Sulfinate salts, such as STS, can act as an alternative co-initiator, working in synergy with camphorquinone to generate free radicals. mdpi.comresearchgate.net This not only compensates for the potential inactivation of amines but also accelerates the polymerization process, leading to a higher degree of conversion of the monomer to polymer. researchgate.netresearchgate.net An increased degree of conversion is directly correlated with improved mechanical properties and long-term stability of the adhesive bond. mdpi.com

Research has consistently demonstrated the positive impact of STS on the bond strength of universal dental adhesives. Studies involving micro-tensile bond strength (µTBS) tests have shown that treating deproteinized eroded dentin with an STS-containing agent results in significantly higher bond strengths compared to untreated eroded dentin. mdpi.comresearchgate.netnih.gov Notably, the bond strength to STS-treated deproteinized dentin has been shown to be comparable to, or even exceed, that of sound, untreated dentin. mdpi.comnih.gov Furthermore, this enhanced bond durability is maintained even after artificial aging through thermocycling, a process that simulates the temperature fluctuations in the oral environment. In groups where STS was applied to deproteinized eroded dentin, the decrease in bond strength after thermocycling was not statistically significant, in stark contrast to other groups. mdpi.comresearchgate.netnih.gov

Table 1: Effect of this compound (STS) on Micro-Tensile Bond Strength (µTBS) of Universal Adhesives to Dentin

Dentin SubstratePre-treatmentAdhesive SystemInitial µTBS (MPa)µTBS after Thermocycling (MPa)Reference
Eroded DentinNoneUniversal AdhesiveLowest values reportedSignificant decrease mdpi.comresearchgate.net
Sound DentinNone (Control)Universal AdhesiveHigher than eroded dentinSignificant decrease mdpi.comresearchgate.net
Eroded Dentin10% NaOClUniversal AdhesiveSimilar to sound dentinSignificant decrease mdpi.comresearchgate.net
Eroded Dentin10% NaOCl + STSUniversal AdhesiveHighest values reportedNo significant decrease mdpi.comresearchgate.netnih.gov

This table is a qualitative summary of findings from the cited research. For specific quantitative data, please refer to the original publications.

Role as a Supporting Electrolyte in Electropolymerization Processes

In the field of materials science, this compound plays a crucial role as a supporting electrolyte in the electropolymerization of conductive polymers, most notably polypyrrole (PPy). The synthesis of PPy via electropolymerization involves the anodic oxidation of the pyrrole (B145914) monomer, leading to the formation of a polymer film on the electrode surface. For this process to occur efficiently, a supporting electrolyte is required to provide ionic conductivity to the solution and to act as a source of dopant anions that get incorporated into the growing polymer chain, balancing the positive charge of the oxidized polymer backbone.

The choice of the supporting electrolyte, and specifically the dopant anion, has a profound influence on the physicochemical properties of the resulting polypyrrole film, including its morphology, conductivity, stability, and electrochemical performance. The p-toluenesulfonate anion (pTS⁻), derived from this compound, is a relatively large, organic anion. Its incorporation as a dopant during electropolymerization leads to the formation of PPy films with distinct and desirable characteristics. mdpi.com

Studies have shown that PPy films doped with p-toluenesulfonate (PPy-pTS) tend to be smoother, more homogeneous, and possess a more ordered structure compared to films doped with smaller, inorganic anions like chloride (Cl⁻) or perchlorate (B79767) (ClO₄⁻). mdpi.compku.edu.cnsci-hub.se This is attributed to the specific interactions between the large, aromatic p-toluenesulfonate anion and the polypyrrole chains, which influences the packing and organization of the polymer during its formation. The resulting morphology is often described as having a highly porous and ordered structure. pku.edu.cn This ordered structure is beneficial for ion transport within the polymer matrix, which is critical for its performance in electrochemical applications.

The enhanced structural properties of PPy-pTS films translate into improved electrochemical stability and performance. For instance, p-toluenesulfonate anions have been shown to improve the charge/discharge stability of polypyrrole. acs.org While PPy films doped with smaller anions like ClO₄⁻ may exhibit higher initial specific capacitance, PPy-pTS films often demonstrate a more rapid charge/discharge ability and better long-term cycling stability. pku.edu.cnacs.org This makes them promising electrode materials for electrochemical supercapacitors, where both high power density and a long operational life are required. The large size of the p-toluenesulfonate anion can also influence the ion-exchange properties of the PPy film during its redox cycling. researchgate.net

The use of this compound as a supporting electrolyte is not limited to the synthesis of pure PPy films. It is also employed in the creation of PPy-based composites and functional materials, such as those for biosensors and energy storage devices. icevirtuallibrary.commdpi.comresearchgate.net For example, it has been used in the electropolymerization of PPy on various substrates, including indium-tin oxide (ITO) and carbon-based materials, to create functional coatings and nanocomposites. mdpi.comspm.com.cn

Table 2: Influence of Dopant Anion from Supporting Electrolyte on Polypyrrole (PPy) Properties

Dopant AnionSource ElectrolytePPy Film MorphologySpecific CapacitanceElectrochemical StabilityReference
p-Toluenesulfonate (pTS⁻)This compoundSmooth, homogeneous, ordered, porous146 F·g⁻¹ (at 5 mV·s⁻¹)Improved charge/discharge stability mdpi.compku.edu.cnacs.org
Perchlorate (ClO₄⁻)Sodium perchlorateRougher, less homogeneousHigher initial values reportedLess stable than pTS-doped PPy mdpi.compku.edu.cnacs.org
Chloride (Cl⁻)Sodium chlorideHighly porous, ordered structure270 F·g⁻¹ (at 5 mV·s⁻¹)Good cycleability pku.edu.cn

The data presented are for comparative purposes and can vary based on specific synthesis conditions. Please consult the original research for detailed experimental parameters and results.

Spectroscopic, Structural, and Computational Investigations of Sodium P Toluenesulfinate

Advanced Structural Characterization

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For sodium p-toluenesulfinate, X-ray crystallography has been an indispensable tool for elucidating its structural features, both in its anhydrous and hydrated forms.

X-ray Crystallography of this compound Hydrates and Anhydrous Forms

Crystals of this compound can incorporate water molecules into their lattice, forming hydrates. A notable example is this compound tetrahydrate (Na⁺·C₇H₇O₂S⁻·4H₂O). nih.gov Single-crystal X-ray diffraction studies of this hydrate (B1144303) have provided a detailed picture of its solid-state structure. nih.govresearchgate.net The crystals for such studies are typically obtained by the slow evaporation of an aqueous solution of the compound. researchgate.net

The crystalline structure of the tetrahydrate reveals a complex network where the sodium cations, p-toluenesulfinate anions, and water molecules are held together by electrostatic forces and hydrogen bonds. nih.govresearchgate.net While detailed crystallographic data for an anhydrous form was not extensively available in the provided search results, the study of hydrates is crucial as many salts naturally exist in this state under ambient conditions. The purification of this compound often involves recrystallization from water, which can yield the dihydrate. chemicalbook.com

Compound NameFormulaCrystal SystemSpace Group
This compound tetrahydrateNa⁺·C₇H₇O₂S⁻·4H₂OMonoclinicP2₁/c

Analysis of Molecular Geometry and Conformational Features

In the tetrahydrate, the p-toluenesulfinate anion exhibits a pseudo-tetrahedral geometry around the sulfur atom when considering the lone pair of electrons. researchgate.net The bond angles around the sulfur atom (X-S-Y) are in the range of 102.23 (6)° to 110.04 (6)°. nih.govresearchgate.net The sulfur-oxygen and sulfur-carbon bond lengths are consistent with those expected for a sulfinate anion.

ParameterValue
X-S-Y Bond Angle Range102.23 (6)–110.04 (6) °
Aromatic Ring/SOO Group Dihedral Angle64.47 (6) °

Investigation of Intermolecular Interactions and Crystal Packing

The crystal structure of this compound tetrahydrate is extensively influenced by hydrogen bonding. researchgate.net The water molecules play a critical role in the crystal packing, linking the sodium cations into polymeric chains along the b-axis through O-H···O hydrogen bonds. nih.govresearchgate.net The sodium cation is octahedrally coordinated by six water molecules. researchgate.net

In addition to the prevalent O-H···O hydrogen bonds, an interesting O-H···π interaction is observed, where a hydrogen atom from a water molecule interacts with the electron cloud of the aromatic ring. nih.govresearchgate.net Each of the oxygen atoms of the sulfinate group acts as a multiple acceptor for hydrogen bonds. researchgate.net These interactions create a layered structure perpendicular to the crystallographic a-axis, with the hydrophobic aromatic parts forming the outer surfaces of these layers. researchgate.net Notably, π-stacking interactions between the aromatic rings are not a dominant feature in the crystal packing of the tetrahydrate, with the shortest distance between two aromatic systems being 5.5359 (11) Å. researchgate.net

Application of Spectroscopic Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods are vital for monitoring the progress of chemical reactions and identifying products. In the context of reactions involving this compound, UV-Vis spectroscopy has been employed to determine its concentration during the reduction of p-toluenesulfonyl chloride. google.com

A key challenge in this process is the presence of sodium p-toluenesulfonate as a byproduct, which has a similar structure. google.com By scanning the ultraviolet spectra of both compounds, a wavelength of 282 nm was identified where this compound has strong absorbance, while sodium p-toluenesulfonate has none. google.com This allows for the quantitative determination of this compound in the reaction mixture, enabling the optimization of the reduction process. google.com A standard curve can be generated by measuring the absorbance of solutions with known concentrations of this compound at this wavelength. google.com

Other spectroscopic techniques like near-infrared (NIR) spectroscopy have been shown to be effective for real-time, on-line monitoring of particle size in pharmaceutical processes, which could be applicable in processes involving solid this compound. nih.gov Furthermore, parahydrogen-induced polarization (PHIP) enhanced NMR spectroscopy is a powerful tool for studying reaction kinetics with high sensitivity. rsc.org

Theoretical and Computational Chemistry Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and stability of molecules, complementing experimental findings.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the reactivity and stability of chemical species. scienceopen.commdpi.com For sulfinyl derivatives, theoretical studies have been conducted to understand nucleophilic substitution reactions at the sulfur atom. nih.gov These studies, using methods like Hartree-Fock, MP2, and DFT, have shown that such reactions often proceed through an addition-elimination mechanism, involving a tetracoordinate sulfur intermediate. nih.gov

The nucleophilicity of sulfur compounds, including sulfinates, is a key aspect of their reactivity. libretexts.org Despite the negative formal charge on the oxygen atoms, sulfinate salts are known to be alkylated on the sulfur atom. libretexts.org Computational methods can help to rationalize this behavior by examining the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. hakon-art.com

For this compound, computational studies can elucidate the factors governing its role as a versatile reagent in organic synthesis, where it can act as a nucleophile, electrophile, or radical precursor under different conditions. nih.gov These calculations can model reaction pathways and transition states, providing a deeper understanding of the underlying reaction mechanisms. acs.org

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. While specific computational studies focusing exclusively on the reaction pathways of this compound are not extensively documented in the reviewed literature, insights can be drawn from theoretical investigations of related sulfinate compounds and their roles in various organic transformations. These studies provide a foundational understanding of the plausible mechanistic routes and energetic barriers that may govern the reactivity of the p-toluenesulfinate anion.

The p-toluenesulfinate anion is recognized as a versatile nucleophile, capable of participating in a range of reactions. researchgate.net Mechanistic studies have shown that in certain reactions, such as Mannich-type reactions, the true nucleophilic species is the corresponding sulfinic acid, which is formed in situ. nih.gov This suggests that the protonation state of the sulfinate can be a critical factor in determining the reaction pathway.

Computational investigations into the intramolecular homolytic substitution at the sulfur atom in sulfinates have provided valuable data on activation energies and the geometry of transition states. psu.edu Density Functional Theory (DFT) calculations have indicated that these reactions proceed through a transition state where the attacking and leaving radical groups are in a nearly collinear arrangement. psu.edu Although this study focused on radical reactions, the computational approaches used are transferable to the study of ionic pathways involving sulfinates.

A key aspect of modeling sulfinate reactivity is understanding its role as a leaving group. In certain catalytic cycles, the elimination of a sulfinate anion is a crucial step. Preliminary DFT studies on N-heterocyclic carbene (NHC)-catalyzed reactions have explored the energy barriers associated with the N–S bond dissociation of an intermediate, leading to the release of the sulfinate. acs.org These calculations help in identifying the rate-determining steps and understanding the factors that influence the efficiency of the catalytic cycle.

The following table summarizes representative computational data for reactions involving sulfinate species, which can serve as a model for understanding the potential reaction pathways and transition states for this compound.

Reaction TypeComputational MethodKey FindingsReference
Intramolecular Homolytic SubstitutionG3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p)Activation energy for the formation of a five-membered ring with a methyl leaving group was calculated to be 43.2 kJ mol⁻¹. The transition state features a near-collinear arrangement of the attacking and leaving radicals. psu.edu
NHC-Catalyzed Reaction (Sulfinate Elimination)ωB97X-D/6-311++G(d,p)//ωB97X-D/6-31G(d,p)The energy barrier for the nucleophilic attack of the NHC on an imine, a key step preceding sulfinate elimination, was calculated to be 16.9 kcal/mol. acs.org

These examples underscore the utility of computational chemistry in providing a semi-quantitative and qualitative understanding of reaction mechanisms involving sulfinates. Future computational studies specifically targeting this compound would be invaluable in mapping its precise reaction coordinates, transition state geometries, and the electronic factors governing its reactivity in various chemical environments.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. mpg.deyoutube.comfrontiersin.org It allows for the calculation of various electronic properties, such as molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and spectroscopic behavior. youtube.com While dedicated DFT studies on the electronic structure of this compound are not extensively available in the current literature, the principles of DFT and findings from studies on analogous molecules can provide significant insights.

A DFT study of the p-toluenesulfinate anion would typically begin with geometry optimization to find the lowest energy structure. The resulting geometric parameters could then be compared with experimental data, such as that obtained from X-ray crystallography of this compound tetrahydrate, which provides a reference for bond lengths and angles in the solid state. nih.gov

The primary output of a DFT calculation is the electronic wavefunction, from which various properties can be derived. Key among these are the energies and shapes of the molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For the p-toluenesulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, specifically on the sulfur and oxygen atoms, reflecting its nucleophilic character. The distribution of electron density, another key property obtainable from DFT, would likely show a high concentration of negative charge on the oxygen atoms of the sulfinate moiety.

Natural Bond Orbital (NBO) analysis is a further computational tool that can provide a more detailed picture of the bonding and electronic distribution within the molecule. For instance, in a study of p-thiocresol, a related sulfur-containing aromatic compound, NBO analysis was used to understand the nature of thiol-aromatic interactions by examining the overlap between donor and acceptor orbitals. researchgate.net A similar analysis for p-toluenesulfinate could elucidate the extent of delocalization of the negative charge from the sulfinate group into the aromatic ring.

The table below outlines the types of electronic structure information that could be obtained from a hypothetical DFT study of the p-toluenesulfinate anion and their chemical significance.

Calculated PropertyComputational MethodChemical Significance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31G*)Provides the most stable three-dimensional structure of the anion, allowing for comparison with experimental data and forming the basis for further electronic calculations.
Molecular Orbital (MO) Energies and ShapesDFTThe HOMO energy indicates the nucleophilic potential, while the LUMO energy indicates electrophilic potential. The HOMO-LUMO gap provides insight into the molecule's stability and reactivity.
Electron Density DistributionDFTReveals the regions of high and low electron density, indicating the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP)DFTMaps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions.
Natural Bond Orbital (NBO) AnalysisNBO analysis on a DFT-optimized geometryProvides information on atomic charges, hybridization, and the delocalization of electron density through donor-acceptor interactions between filled and empty orbitals.

Future Research Perspectives and Emerging Directions

Development of Green and Sustainable Synthetic Routes for Sodium p-Toluenesulfinate

The traditional synthesis of this compound often involves the reduction of p-toluenesulfonyl chloride with reagents like zinc dust. orgsyn.org While effective, these methods can generate significant waste and utilize stoichiometric amounts of metal reductants, which is less desirable from an environmental and economic standpoint. The future of its production lies in the adoption of green chemistry principles, focusing on atom economy, waste reduction, and the use of sustainable resources. researchgate.net

A significant area of future research is the development of catalytic and electrochemical synthetic methods. Electrochemical synthesis, for instance, offers a powerful alternative by using electricity to drive the reduction, replacing chemical reductants with electrons and thereby minimizing waste. organic-chemistry.org Another promising avenue is the valorization of industrial waste streams. For example, a patented method describes the extraction and recycling of the related compound, sodium p-toluenesulfonate, from the wastewater of tiamulin (B153960) synthesis. google.com This "waste-to-wealth" approach significantly reduces the chemical oxygen demand (COD) of the effluent and recovers a valuable chemical. google.com Future research could adapt similar principles to isolate or synthesize this compound from related industrial byproducts, aligning with the goals of a circular economy.

Further research into biocatalysis and the use of renewable feedstocks could also yield more sustainable synthetic routes. The development of methods that operate in water or other green solvents, at ambient temperatures, and with high energy efficiency will be crucial for the environmentally benign production of this compound on an industrial scale.

Exploration of Novel Catalytic Transformations and Applications

This compound is a key precursor to the sulfonyl functional group, which is prevalent in pharmaceuticals, agrochemicals, and materials. nih.gov A major emerging application is its use in photoredox and transition-metal dual catalysis for the construction of sulfones. nih.govrsc.orgrsc.org This modern synthetic strategy enables the formation of carbon-sulfur bonds under remarkably mild, room-temperature conditions, a significant improvement over traditional methods that often require high temperatures and harsh reagents. nih.govrsc.org

The Ni/photoredox dual catalytic system allows for the cross-coupling of a wide array of sulfinate salts with various aryl, heteroaryl, and vinyl halides, demonstrating excellent functional group tolerance. nih.govrsc.org This broad compatibility opens the door for its use in complex molecule synthesis and late-stage functionalization in drug discovery programs. rsc.org

Beyond sulfone synthesis, this compound and its derivatives are being explored in other catalytic contexts. Research has shown its utility in:

Conjugate Additions: Catalytic systems using iron(III) chloride (FeCl3) and trimethylsilyl (B98337) chloride (TMSCl) have been developed for the efficient conjugate addition of this compound to α,β-unsaturated carbonyl compounds. thieme-connect.de

Free Radical Reactions: In combination with copper(II) acetate, it participates in free-radical reactions, highlighting its versatile reactivity. sigmaaldrich.comsigmaaldrich.com

Palladium-Catalyzed Cross-Coupling: It can act as a nucleophilic partner in palladium-catalyzed desulfinative cross-coupling reactions to form biaryl compounds. concordia.caacs.org

A particularly novel application lies outside of traditional synthesis, in the field of biomaterials. A recent study demonstrated that an agent containing this compound significantly enhances the bond strength and durability of universal dental adhesives to eroded dentin by acting as a potent antioxidant. nih.gov This application showcases how its fundamental chemical properties can be harnessed to solve challenges in diverse scientific fields.

Table 1: Selected Novel Catalytic Applications of this compound

Catalytic System Transformation Application Area Key Advantages
Ni/Photoredox Dual Catalysis Cross-coupling with aryl/vinyl halides to form sulfones Organic Synthesis, Medicinal Chemistry Mild, room-temperature conditions; broad substrate scope; high functional group tolerance. nih.govrsc.org
FeCl3/TMSCl Conjugate addition to α,β-enones Organic Synthesis Forms β-sulfonyl ketones, valuable synthetic intermediates. thieme-connect.de
Palladium/PCy3 Desulfinative cross-coupling with aryl bromides Organic Synthesis Forms biaryl compounds, acts as a stable nucleophilic partner. acs.org
Copper(II) Acetate Free radical reactions Organic Synthesis Generation of sulfonyl radicals for further transformations. sigmaaldrich.com

Integration with Flow Chemistry and Automation for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production is a perennial challenge in chemistry. Flow chemistry, where reagents are continuously pumped through a reactor, offers a powerful solution by providing superior control over reaction parameters, enhancing safety, and enabling straightforward scalability. researchgate.netyoutube.com The integration of this compound synthesis and its subsequent reactions into automated flow chemistry platforms is a key future direction.

Automated flow systems allow for rapid reaction optimization by systematically varying parameters like temperature, pressure, and residence time. skku.edu This technology can significantly accelerate the development of efficient and robust processes for producing and utilizing this compound. The benefits include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing risks associated with exothermic reactions or hazardous intermediates. youtube.com

Improved Control and Yield: Precise control over mixing and heat transfer often leads to cleaner reactions and higher yields compared to traditional batch processes. researchgate.net

Scalability: Increasing production is a matter of running the flow reactor for a longer duration or "scaling out" by running multiple reactors in parallel, bypassing the complex challenges of scaling up batch reactors. youtube.com

Telescoped Synthesis: Multi-step syntheses that use this compound as an intermediate can be "telescoped" into a single, continuous flow process, eliminating the need for isolating and purifying intermediates at each stage. youtube.com

Future research will likely focus on developing dedicated flow reactor setups for both the synthesis of this compound itself and its application in key transformations like the Ni/photoredox-catalyzed sulfonylation. The combination of flow chemistry with real-time analytical techniques (e.g., online HPLC/MS) and algorithmic optimization will pave the way for on-demand, highly efficient, and scalable production of sulfonyl-containing molecules. skku.edu

Investigation of New Reactivity Manifolds and Mechanistic Discoveries

A deep understanding of reaction mechanisms is fundamental to discovering new reactivity and improving existing methods. For this compound, future research will continue to probe the intricate pathways through which it reacts, using a combination of experimental techniques and computational modeling.

One intriguing discovery is that in certain Mannich-type reactions, alkyl sulfinates are not the true nucleophiles. Instead, mechanistic experiments suggest they are protonated in situ to release highly reactive sulfinic acids, which then participate in the bond-forming step. nih.gov This finding of a "masked nucleophile" reactivity pattern could be exploited in the design of new synthetic methods.

Future investigations will likely employ advanced tools to uncover new reactivity manifolds:

Density Functional Theory (DFT): Computational calculations can model transition states and reaction intermediates, rationalizing observed selectivity and predicting new, undiscovered reaction pathways.

Advanced Spectroscopy: In-situ monitoring of reactions using techniques like NMR can help identify transient intermediates that are crucial to the mechanism but difficult to isolate.

Kinetic Studies: Detailed kinetic analysis can help distinguish between proposed mechanisms and optimize reaction conditions for maximum efficiency.

By exploring these avenues, chemists can move beyond using this compound as a simple reagent and begin to harness more subtle aspects of its reactivity, leading to the development of entirely new and powerful synthetic transformations.

Q & A

Q. What are the standard methods for synthesizing and purifying sodium p-toluenesulfinate for laboratory use?

this compound is synthesized via the reduction of p-toluenesulfonyl chloride with sodium hydroxide. The reaction typically involves refluxing p-toluenesulfonyl chloride in aqueous NaOH, followed by crystallization to isolate the product as a hydrate (e.g., tetrahydrate) . Purification often involves recrystallization from ethanol-water mixtures, and purity is confirmed via potentiometric titration or COA (Certificate of Analysis) validation, which quantifies sulfinate content and detects impurities like residual sulfonyl chlorides .

Q. How stable is this compound under typical storage and reaction conditions?

this compound exhibits exceptional stability in aqueous solutions at room temperature, with no significant degradation observed over years when stored in airtight containers. Potentiometric studies show negligible air oxidation even at elevated temperatures (e.g., 80°C), making it suitable for long-term experimental workflows . However, exposure to strong oxidizing agents or acidic conditions can degrade the compound, necessitating pH-neutral storage .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Common methods include:

  • Potentiometric titration with standardized barium acrylate or methylene blue indicators to track sulfinate consumption in polymerization studies .
  • Chromatography : HPLC or GC with UV detection for separating and quantifying sulfinate derivatives (e.g., sulfonamides) in complex matrices .
  • Spectroscopy : FTIR and NMR to confirm structural integrity, particularly in free radical reactions where byproducts may form .

Advanced Research Questions

Q. How do reaction variables (pH, temperature, solvent) influence the kinetics of this compound in free radical reactions?

Kinetic studies of sulfinate addition to acrylamide reveal pseudo-first-order behavior with rate constants (e.g., ~7.4 × 10⁻⁶ M⁻¹ sec⁻¹ for p-toluenesulfinate at pH 7). Key findings:

  • pH : Rate constants remain consistent between pH 6–9, but acidic conditions promote side reactions (e.g., sulfonic acid formation).
  • Temperature : Rate increases with temperature (e.g., doubling at 40°C vs. 25°C), though thermal decomposition risks arise above 80°C.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in palladium-catalyzed sulfonylation, while aqueous systems favor ionic pathways .

Q. What mechanistic contradictions exist in this compound-mediated radical reactions, and how can they be resolved experimentally?

Discrepancies in rate constants (e.g., ±30% variability in acrylamide addition studies) are attributed to:

  • CO₂ absorption : Alkaline reaction media may absorb atmospheric CO₂, altering pH and sulfinate reactivity. Nitrogen purging minimizes this .
  • Radical scavengers : Trace inhibitors (e.g., p-methoxyphenol in monomer solutions) can skew kinetic measurements. Pre-treatment with activated charcoal removes such impurities .

Q. How can this compound be optimized for asymmetric induction in transition metal-catalyzed reactions?

In palladium-catalyzed allylic sulfonylation, chiral phosphine ligands (e.g., BINAP) paired with this compound achieve enantiomeric excess (ee) up to 85%. Key parameters:

  • Ligand-to-metal ratio : A 2:1 ratio maximizes steric control.
  • Solvent polarity : Low-polarity solvents (e.g., THF) improve stereoselectivity by stabilizing transition states .

Methodological Challenges & Data Interpretation

Q. How to address inconsistencies in sulfinate reactivity across studies?

  • Standardize reactant purity : Use ≥97% reagent-grade this compound (validated by COA) to minimize batch variability .
  • Control atmospheric exposure : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation or CO₂ interference .
  • Replicate conditions : Cross-validate results using published protocols (e.g., Field and Clark’s synthesis method for sulfinate derivatives) .

Q. What strategies improve yield in sulfinate-mediated trimerization of isocyanates?

Optimal conditions include:

  • Solvent-free systems : Eliminate solvent coordination effects, enhancing catalytic efficiency.
  • Co-catalysts : Tetrabutylammonium iodide (TBAI) accelerates trimerization by stabilizing intermediates, achieving >90% yield under mild conditions .

Emerging Applications

Q. Can this compound enable novel C–S bond formations in green chemistry?

Recent studies highlight its role in microwave-assisted cross-coupling (e.g., Pd-catalyzed synthesis of 4-methylpropiophenone) with reduced reaction times (<1 hour) and high atom economy. Key advantages:

  • Low toxicity : Compared to traditional sulfonating agents.
  • Scalability : Demonstrated in gram-scale syntheses of β-tosylstyrenes via iodosulfonylation-dehydroiodination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium p-toluenesulfinate
Reactant of Route 2
Sodium p-toluenesulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.